molecular formula C7H16N2O B1453721 Ethanol, 2-(4-piperidinylamino)- CAS No. 875229-91-7

Ethanol, 2-(4-piperidinylamino)-

Cat. No. B1453721
M. Wt: 144.21 g/mol
InChI Key: VIKFGJBBIPPPKK-UHFFFAOYSA-N
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Description

“Ethanol, 2-(4-piperidinylamino)-” is an absorbent that can be used for large scale carbon dioxide capture . It has a molecular weight of 144.21 and a molecular formula of C7H16N2O .


Molecular Structure Analysis

The molecular structure of “Ethanol, 2-(4-piperidinylamino)-” is represented by the canonical SMILES: C1CNCCC1NCCO . The InChI representation is InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanol, 2-(4-piperidinylamino)-” include a boiling point of 289.7±30.0 °C (Predicted), a density of 1.03±0.1 g/cm3 (Predicted), and a pKa of 14.77±0.10 (Predicted) .

Scientific Research Applications

Synthesis and Chemical Properties

A series of compounds was synthesized by condensation involving ethanol containing piperidine, showcasing significant cytotoxic activity against tumor cell lines, demonstrating the role of such ethanol derivatives in the development of potential cancer treatments (Vosooghi et al., 2010). Another study involved the treatment of certain salts with sodium sulfide in ethanol, leading to the selective synthesis of valuable chemical intermediates, indicating the utility of ethanol derivatives in facilitating specific chemical reactions (Birsa, 2003).

Enzymatic Resolution and Synthesis

The enzymatic resolution of N-Boc-piperidine-2-ethanol demonstrated remote stereocenter discrimination, providing a method for the enantioselective preparation of piperidine alkaloids, which are valuable in various pharmacological applications (Angoli et al., 2003).

Material Science and Analytical Applications

The cooperative hydrogen bond study between piperidine-ethanol and specific phenols highlighted the importance of ethanol derivatives in understanding molecular interactions critical in material sciences (Dega-Szafran et al., 2019). Furthermore, ethanol derivatives have been utilized in electrochemiluminescence systems for analytical chemistry applications, indicating their role in developing sensitive detection methods (Xue et al., 2009).

Environmental and Energy Applications

Research on the use of ethanol as a renewable energy source discussed its role in addressing societal and environmental issues, showcasing the educational importance of ethanol in promoting sustainable practices (Feierabend & Eilks, 2011).

Future Directions

Piperidine derivatives, such as “Ethanol, 2-(4-piperidinylamino)-”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(piperidin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKFGJBBIPPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(4-piperidinylamino)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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